molecular formula C11H6Cl2FNO2 B1420447 Methyl 4,7-dichloro-8-fluoroquinoline-2-carboxylate CAS No. 1150164-82-1

Methyl 4,7-dichloro-8-fluoroquinoline-2-carboxylate

Cat. No.: B1420447
CAS No.: 1150164-82-1
M. Wt: 274.07 g/mol
InChI Key: FGNDUPGXGVRKMJ-UHFFFAOYSA-N
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Description

Methyl 4,7-dichloro-8-fluoroquinoline-2-carboxylate is a chemical compound with the molecular formula C11H6Cl2FNO2 and a molecular weight of 274.08 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,7-dichloro-8-fluoroquinoline-2-carboxylate typically involves the reaction of 4,7-dichloro-8-fluoroquinoline with methyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the esterification process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, adhering to environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,7-dichloro-8-fluoroquinoline-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of amine or thiol derivatives.

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Hydrolysis: Formation of 4,7-dichloro-8-fluoroquinoline-2-carboxylic acid.

Scientific Research Applications

Methyl 4,7-dichloro-8-fluoroquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4,7-dichloro-8-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,7-dichloroquinoline-2-carboxylate
  • Methyl 8-fluoroquinoline-2-carboxylate
  • Methyl 4-chloro-8-fluoroquinoline-2-carboxylate

Uniqueness

Methyl 4,7-dichloro-8-fluoroquinoline-2-carboxylate is unique due to the presence of both chlorine and fluorine atoms on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity in various applications compared to similar compounds.

Properties

IUPAC Name

methyl 4,7-dichloro-8-fluoroquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2FNO2/c1-17-11(16)8-4-7(13)5-2-3-6(12)9(14)10(5)15-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNDUPGXGVRKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=CC(=C2F)Cl)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674972
Record name Methyl 4,7-dichloro-8-fluoroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150164-82-1
Record name 2-Quinolinecarboxylic acid, 4,7-dichloro-8-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150164-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4,7-dichloro-8-fluoroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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